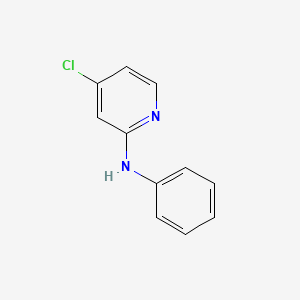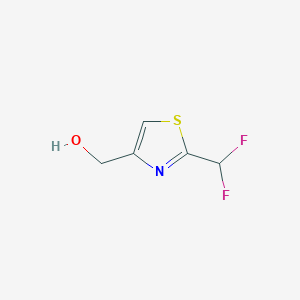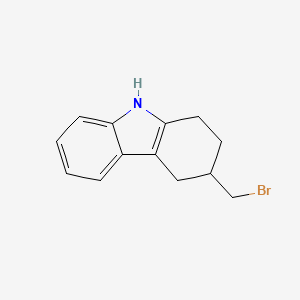
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene
概要
説明
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is a copolymer composed of three monomers: styrene, methyl methacrylate, and n-butyl acrylate. This compound is widely used in various industrial applications due to its unique properties, such as high impact resistance, transparency, and flexibility. The combination of these monomers results in a material that exhibits the beneficial characteristics of each component, making it suitable for a range of applications, including coatings, adhesives, and paints .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of styrene methyl methacrylate n-butyl acrylate typically involves emulsion polymerization. This process includes the following steps:
Monomer Preparation: The monomers (styrene, methyl methacrylate, and n-butyl acrylate) are prepared and purified.
Initiation: An initiator, such as benzoyl peroxide (BPO), is added to start the polymerization reaction.
Polymerization: The monomers are polymerized in an aqueous medium with surfactants to stabilize the emulsion. .
Industrial Production Methods
In industrial settings, the production of styrene methyl methacrylate n-butyl acrylate involves large-scale emulsion polymerization reactors. The process is optimized for high yield and consistent quality. Key parameters, such as temperature, pH, and monomer ratios, are carefully controlled to produce copolymers with specific properties tailored to various applications .
化学反応の分析
Types of Reactions
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene undergoes several types of chemical reactions, including:
Polymerization: The primary reaction is the polymerization of the monomers to form the copolymer.
Crosslinking: The copolymer can undergo crosslinking reactions to enhance its mechanical properties and thermal stability.
Functionalization: The copolymer can be modified with functional groups to introduce specific properties, such as hydrophobicity or adhesion
Common Reagents and Conditions
Initiators: Benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN)
Surfactants: Sodium dodecyl sulfate (SDS), nonionic surfactants
Solvents: Water (for emulsion polymerization)
Temperature: Typically between 60-80°C
Major Products Formed
The major product formed is the styrene methyl methacrylate n-butyl acrylate copolymer, which can be further processed into various forms, such as films, coatings, and adhesives .
科学的研究の応用
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene has numerous applications in scientific research and industry:
Chemistry: Used as a base material for developing new polymers with tailored properties.
Biology: Employed in the fabrication of biomedical devices and drug delivery systems due to its biocompatibility.
Medicine: Utilized in the production of medical adhesives and coatings for medical devices.
Industry: Widely used in the production of paints, coatings, and adhesives due to its excellent mechanical properties and chemical resistance
作用機序
The mechanism of action of styrene methyl methacrylate n-butyl acrylate involves the polymerization of the monomers to form a copolymer with unique properties. The molecular targets and pathways involved include:
Polymerization: The vinyl groups of the monomers undergo free radical polymerization to form the copolymer chain.
Crosslinking: The copolymer chains can crosslink through various chemical reactions, enhancing the material’s mechanical strength and thermal stability
類似化合物との比較
Similar Compounds
Poly(styrene-co-methyl methacrylate): A copolymer of styrene and methyl methacrylate with similar properties but lacks the flexibility provided by n-butyl acrylate.
Poly(butyl acrylate-co-methyl methacrylate): A copolymer of butyl acrylate and methyl methacrylate with enhanced flexibility but lower impact resistance compared to styrene methyl methacrylate n-butyl acrylate
Uniqueness
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is unique due to its combination of high impact resistance, transparency, and flexibility. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .
特性
CAS番号 |
27136-15-8 |
|---|---|
分子式 |
C20H28O4 |
分子量 |
332.4 g/mol |
IUPAC名 |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3 |
InChIキー |
NZEWVJWONYBVFL-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
物理的記述 |
Liquid White odorless powder; [Arkema MSDS] |
関連するCAS |
109216-33-3 27136-15-8 108501-19-5 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol](/img/structure/B8564975.png)









